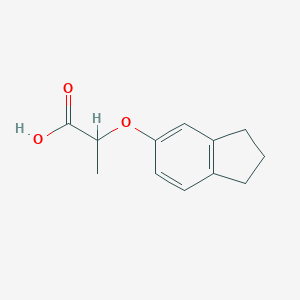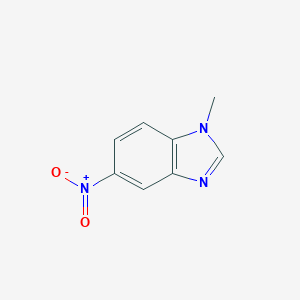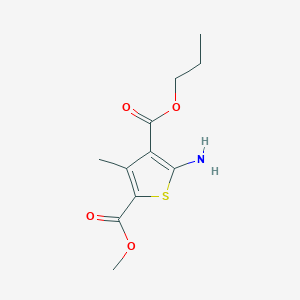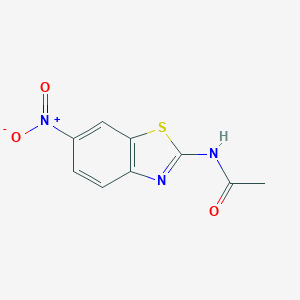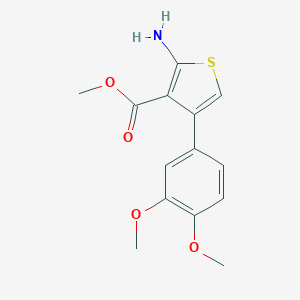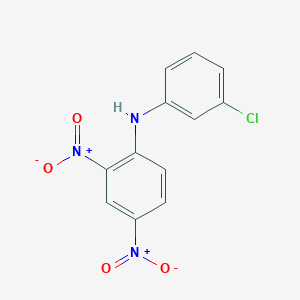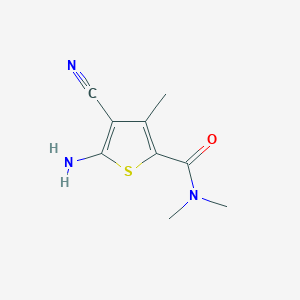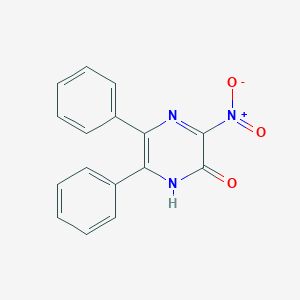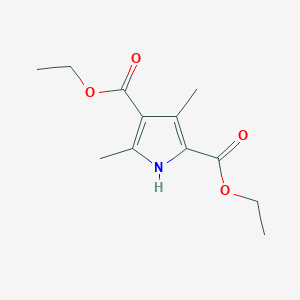
3(4H)-Quinazolineacetamide, N-(4-chlorophenyl)-4-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3(4H)-Quinazolineacetamide, N-(4-chlorophenyl)-4-oxo- is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the quinazoline family of compounds and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 3(4H)-Quinazolineacetamide, N-(4-chlorophenyl)-4-oxo- is not fully understood. However, some studies have suggested that this compound may exert its effects by inhibiting certain enzymes or proteins that are involved in various cellular processes. For example, some studies have shown that this compound may inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
3(4H)-Quinazolineacetamide, N-(4-chlorophenyl)-4-oxo- has been shown to have various biochemical and physiological effects. Some studies have shown that this compound may induce cell cycle arrest and apoptosis in cancer cells. Other studies have suggested that this compound may have anti-inflammatory effects by inhibiting the production of certain cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3(4H)-Quinazolineacetamide, N-(4-chlorophenyl)-4-oxo- in lab experiments is its potential as a drug candidate for the treatment of various diseases. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on 3(4H)-Quinazolineacetamide, N-(4-chlorophenyl)-4-oxo-. One of the major areas of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research. Furthermore, studies are needed to investigate the potential side effects and toxicity of this compound. Finally, more research is needed to explore the potential of this compound as a drug candidate for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 3(4H)-Quinazolineacetamide, N-(4-chlorophenyl)-4-oxo- has been achieved using various methods. One of the most common methods involves the reaction of 4-chlorobenzoyl chloride with 2-aminobenzamide in the presence of a base to yield the desired product. Other methods include the reaction of 4-chlorobenzoyl isocyanate with 2-aminobenzamide and the reaction of 4-chlorobenzaldehyde with anthranilic acid followed by cyclization.
Applications De Recherche Scientifique
3(4H)-Quinazolineacetamide, N-(4-chlorophenyl)-4-oxo- has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research has been in the field of medicinal chemistry, where this compound has shown promising results as a potential drug candidate for the treatment of various diseases. Some studies have shown that this compound has anticancer, anti-inflammatory, and antiviral properties.
Propriétés
Numéro CAS |
108086-47-1 |
|---|---|
Nom du produit |
3(4H)-Quinazolineacetamide, N-(4-chlorophenyl)-4-oxo- |
Formule moléculaire |
C16H12ClN3O2 |
Poids moléculaire |
313.74 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C16H12ClN3O2/c17-11-5-7-12(8-6-11)19-15(21)9-20-10-18-14-4-2-1-3-13(14)16(20)22/h1-8,10H,9H2,(H,19,21) |
Clé InChI |
IMEILJCOTBAOGM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)Cl |
Autres numéros CAS |
108086-47-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



